molecular formula C17H15N3O2S B2647873 1-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2310205-37-7

1-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2647873
CAS RN: 2310205-37-7
M. Wt: 325.39
InChI Key: BFDZDUPKJBHUJX-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, such as tetrahydropyrimidines, thiazolo[3,2-a]pyrimidines, thiazines, and benzothiazepines, has been a significant area of research. For instance, Fadda et al. (2013) used related structural motifs as key intermediates in synthesizing new derivatives with potential pharmacological properties (Fadda, Bondock, Khalil, & Tawfik, 2013).

Metal Ion Sensing

Compounds incorporating thiophenyl and pyridinyl groups have been investigated for their molecular recognition abilities towards transition metal ions. Gosavi-Mirkute et al. (2017) synthesized and characterized ligands that showed remarkable selectivity towards Cu2+ ions, a feature that could be exploited in the development of new chemosensors (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).

Luminescence Sensitization

Research into the sensitization of lanthanide ion emission through capping ligands bound to nanoparticles has also been conducted. Tigaa, Lucas, and de Bettencourt-Dias (2017) synthesized compounds that chelated LnIII ions and enhanced their emission, demonstrating applications in the development of luminescent materials (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Antisecretory and Antiulcer Activities

The potential for biological activity, particularly in the context of antisecretory and antiulcer effects, has been investigated. Aloup et al. (1987) synthesized thioamide derivatives showing significantly higher activities than reference drugs, pointing to potential therapeutic applications (Aloup, Bouchaudon, Farge, James, Deregnaucourt, & Hardy-Houis, 1987).

properties

IUPAC Name

1-methyl-2-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-20-8-3-5-14(17(20)22)16(21)19-10-12-4-2-7-18-15(12)13-6-9-23-11-13/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDZDUPKJBHUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2-dihydropyridine-3-carboxamide

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